(12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Overview
Description
(12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is a complex organic compound belonging to the class of triacylglycerols It is characterized by the presence of three long-chain fatty acids esterified to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester typically involves the esterification of heneicosenoic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Heneicosenoic acid is reacted with glycerol in the presence of an acid catalyst such as sulfuric acid or an enzyme like lipase.
Reaction Conditions: The reaction is carried out at elevated temperatures (typically around 60-80°C) and may require a vacuum to remove water formed during the reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired triacylglycerol in high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of heneicosenoic acid and glycerol are mixed in industrial reactors.
Catalysis: Acidic or enzymatic catalysts are used to facilitate the esterification reaction.
Continuous Processing: The reaction mixture is continuously processed to remove by-products and purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be hydrogenated to saturate the double bonds, resulting in a more stable product.
Substitution: Functional groups on the fatty acid chains can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) or platinum (Pt) catalyst is used for hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are used for substitution reactions.
Major Products
Oxidation Products: Epoxides, diols, and other oxygenated derivatives.
Reduction Products: Saturated triacylglycerols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
(12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of (12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester involves its interaction with cellular membranes and enzymes. The compound can:
Modulate Membrane Fluidity: The unsaturated fatty acid chains influence the fluidity and permeability of cellular membranes.
Enzyme Interaction: Acts as a substrate or inhibitor for various enzymes involved in lipid metabolism.
Signaling Pathways: Participates in signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Trilinolenin: A triacylglycerol with three linolenic acid chains, known for its high degree of unsaturation.
Tri-10(E),12(Z)-Octadecadienoin: Another triacylglycerol with specific unsaturated fatty acid chains.
Uniqueness
(12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is unique due to its specific fatty acid composition and the presence of multiple unsaturated bonds, which confer distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2,3-bis[[(Z)-henicos-12-enoyl]oxy]propyl (Z)-henicos-12-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,63H,4-24,31-62H2,1-3H3/b28-25-,29-26-,30-27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQBKURRGNBPK-IUPFWZBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H122O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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